molecular formula C5H3Cl2NO3S B13930623 5-Chloro-1,2-dihydro-2-oxo-3-pyridinesulfonyl chloride

5-Chloro-1,2-dihydro-2-oxo-3-pyridinesulfonyl chloride

Cat. No.: B13930623
M. Wt: 228.05 g/mol
InChI Key: HJLCGMYCSWAHRK-UHFFFAOYSA-N
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Description

5-Chloro-1,2-dihydro-2-oxo-3-pyridinesulfonyl chloride is a chemical compound with the molecular formula C5H3Cl2NO3S. It is a derivative of pyridine, characterized by the presence of a sulfonyl chloride group and a chlorine atom at the 5-position of the pyridine ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2-dihydro-2-oxo-3-pyridinesulfonyl chloride typically involves the reaction of 3-pyridinesulfonic acid with thionyl chloride. The reaction is carried out under controlled conditions, usually at low temperatures (0-5°C) to prevent decomposition and ensure high yield. The reaction proceeds as follows:

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2-dihydro-2-oxo-3-pyridinesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride: Used in the initial synthesis.

    Cuprous Chloride: Acts as a catalyst in the reaction.

    Fluoboric Acid Diazonium Salt: Used in the diazotization step.

    Dichloromethane: Solvent for extraction.

    Sodium Bicarbonate Solution: Used for washing the organic layer.

Major Products

    Sulfonamides: Formed by substitution with amines.

    Sulfonates: Formed by substitution with alcohols.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

5-Chloro-1,2-dihydro-2-oxo-3-pyridinesulfonyl chloride is utilized in various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and anticancer agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-1,2-dihydro-2-oxo-3-pyridinesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-sulfonyl chloride: Similar structure but lacks the chlorine atom at the 5-position.

    5-Chloro-2-oxo-1,2-dihydro-3-pyridinecarbonyl chloride: Contains a carbonyl chloride group instead of a sulfonyl chloride group.

Uniqueness

5-Chloro-1,2-dihydro-2-oxo-3-pyridinesulfonyl chloride is unique due to the presence of both a sulfonyl chloride group and a chlorine atom at the 5-position of the pyridine ring. This combination imparts distinct reactivity and allows for the synthesis of a wide range of derivatives with diverse applications .

Properties

Molecular Formula

C5H3Cl2NO3S

Molecular Weight

228.05 g/mol

IUPAC Name

5-chloro-2-oxo-1H-pyridine-3-sulfonyl chloride

InChI

InChI=1S/C5H3Cl2NO3S/c6-3-1-4(12(7,10)11)5(9)8-2-3/h1-2H,(H,8,9)

InChI Key

HJLCGMYCSWAHRK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1Cl)S(=O)(=O)Cl

Origin of Product

United States

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